2-Acetyl-4-nitroindan-1,3-dione
Overview
Description
2-Acetyl-4-nitroindan-1,3-dione is an organic compound with the molecular formula C11H7NO5. It is a derivative of indane-1,3-dione, characterized by the presence of acetyl and nitro functional groups at the 2 and 4 positions, respectively. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4-nitroindan-1,3-dione typically involves the nitration of 2-acetylindan-1,3-dione. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 4-position of the indane-1,3-dione ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-4-nitroindan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group yields amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted indane-1,3-dione derivatives.
Scientific Research Applications
2-Acetyl-4-nitroindan-1,3-dione finds applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-nitroindan-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electron acceptor, facilitating various redox reactions. It also interacts with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Acetyl-4-nitroindan-1,3-dione is compared with other similar compounds such as:
Indane-1,3-dione: Lacks the acetyl and nitro groups, making it less reactive in certain chemical reactions.
2-Acetylindan-1,3-dione: Lacks the nitro group, resulting in different chemical and biological properties.
4-Nitroindan-1,3-dione: Lacks the acetyl group, affecting its reactivity and applications.
The presence of both acetyl and nitro groups in this compound enhances its reactivity and broadens its range of applications compared to its analogues .
Biological Activity
2-Acetyl-4-nitroindan-1,3-dione (C11H7NO5) is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by an acetyl group at the 2-position and a nitro group at the 4-position of the indan-1,3-dione framework, endows it with diverse chemical reactivity and biological potential.
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of quinones upon oxidation and amino derivatives upon reduction. The nitro group in particular is known for its ability to participate in redox reactions, which can induce toxicity in microorganisms and potentially in human cells as well. This dual role makes nitro compounds like this compound both pharmacologically interesting and toxicologically significant .
The mechanism by which this compound exerts its biological effects involves:
- Electron Transfer : The nitro group acts as an electron acceptor, facilitating redox reactions.
- Enzyme Inhibition : The compound may inhibit specific enzymes by interacting with their active sites or altering their conformation.
- Cellular Interaction : It can disrupt cellular processes through interaction with biological macromolecules such as proteins and nucleic acids .
Antimicrobial Activity
Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. Studies have shown that this compound displays activity against various bacteria and fungi. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and death in microorganisms .
Anticancer Properties
The compound has also been explored for its anticancer potential. Nitro compounds are known to interfere with cellular proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms that involve cell cycle arrest and apoptosis induction .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitro compounds, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
Comparative Analysis
To better understand the significance of this compound's biological activity, a comparison with similar compounds is useful:
Compound | Antimicrobial Activity | Anticancer Activity | Remarks |
---|---|---|---|
This compound | High | Moderate | Effective against both bacteria and cancer cells |
Indane-1,3-dione | Low | Low | Lacks nitro group; less reactive |
2-Acetylindane-1,3-dione | Moderate | Low | Lacks nitro group; different properties |
Properties
IUPAC Name |
2-acetyl-4-nitroindene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c1-5(13)8-10(14)6-3-2-4-7(12(16)17)9(6)11(8)15/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZUSQXEYYPINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370647 | |
Record name | 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25125-04-6 | |
Record name | 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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